
(t-Bu)PhCPhos Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (t-Bu)PhCPhos Pd G3 involves the coordination of tert-butylphenylphosphine ligands to a palladium center. The process typically includes the following steps:
Ligand Synthesis: tert-Butylphenylphosphine is synthesized through the reaction of tert-butyl chloride with phenylphosphine.
Complex Formation: The ligand is then coordinated to palladium(II) chloride in the presence of a base, such as sodium methanesulfonate, to form the this compound complex
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(t-Bu)PhCPhos Pd G3 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: Formation of C-N bonds.
Heck Reaction: Formation of C-C bonds.
Hiyama Coupling: Formation of C-C bonds.
Negishi Coupling: Formation of C-C bonds.
Sonogashira Coupling: Formation of C-C bonds.
Stille Coupling: Formation of C-C bonds.
Suzuki-Miyaura Coupling: Formation of C-C bonds
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and various bases such as potassium carbonate and sodium methanesulfonate. The reactions are typically carried out in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from these reactions are arylated amines, alkenes, and other substituted aromatic compounds .
Scientific Research Applications
(t-Bu)PhCPhos Pd G3 has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Facilitates the modification of biomolecules for studying biological processes
Medicine: Plays a crucial role in the development of new drugs through the synthesis of bioactive compounds
Industry: Employed in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (t-Bu)PhCPhos Pd G3 involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
tBuXPhos Pd G3: Another third-generation Buchwald precatalyst with similar applications but different ligand structure.
BrettPhos Pd G3: Known for its efficiency in arylation reactions.
CPhos Pd G3: Used in similar cross-coupling reactions but with a different ligand environment.
Uniqueness
(t-Bu)PhCPhos Pd G3 stands out due to its exceptional stability, solubility in common organic solvents, and high reactivity in the arylation of sterically hindered primary amines. Its ability to accommodate bulky ligands and its long life in solution make it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
C39H47N3O3PPdS- |
|---|---|
Molecular Weight |
775.3 g/mol |
IUPAC Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OZIFSKXMWZAJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



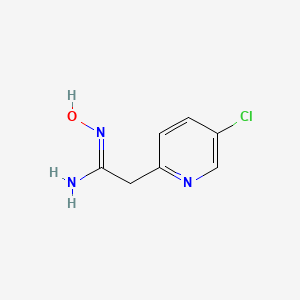
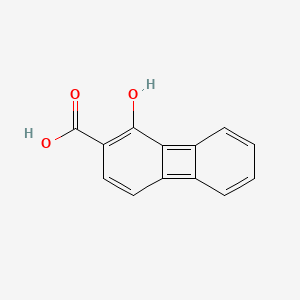
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
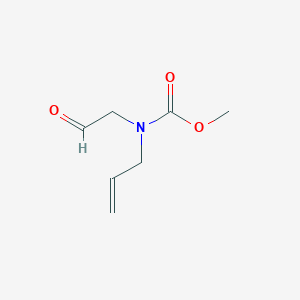

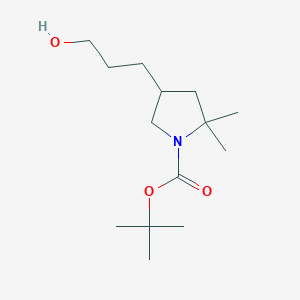
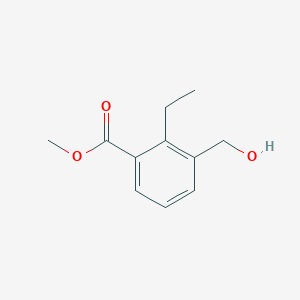

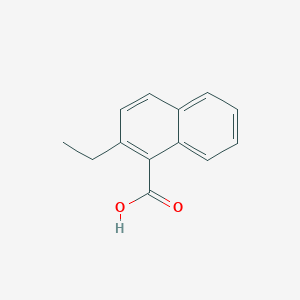
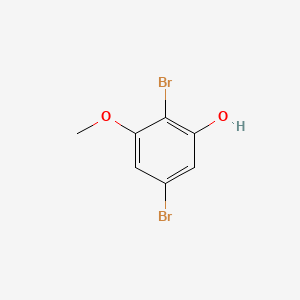
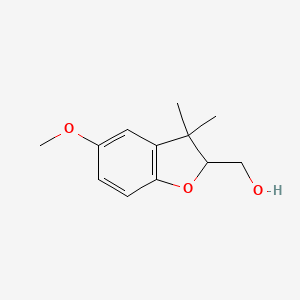
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
